![molecular formula C8H9N3S B1348422 2-Hydrazino-6-methyl-1,3-benzothiazole CAS No. 20174-69-0](/img/structure/B1348422.png)
2-Hydrazino-6-methyl-1,3-benzothiazole
Overview
Description
2-Hydrazino-6-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H9N3S . It is a solid substance and is slightly yellow to beige-green in color . It is employed in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-6-methyl-1,3-benzothiazole consists of a benzothiazole ring with a hydrazino group at the 2nd position and a methyl group at the 6th position . The molecular weight of the compound is 179.25 g/mol .Physical And Chemical Properties Analysis
2-Hydrazino-6-methyl-1,3-benzothiazole is a solid substance . It is slightly yellow to beige-green in color . The molecular weight of the compound is 179.25 g/mol .Scientific Research Applications
Role in Medicinal Chemistry
Benzothiazole derivatives, including 2-Hydrazino-6-methyl-1,3-benzothiazole, play a very important role in medicinal chemistry or the synthesis of new drugs . The benzothiazole nucleus and its derivatives process various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial activity. For instance, 2{4’'-chlorophenyl)-1’-ethylhydrazinyl}-6-methyl benzothiazole has demonstrated antibacterial activity .
Anti-inflammatory Activity
Benzothiazole derivatives have also been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activity
Benzothiazole derivatives have shown potential as anticancer agents . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit their growth or induce apoptosis.
Antidiabetic Activity
Benzothiazole derivatives have been found to possess antidiabetic properties . This opens up the possibility of developing new antidiabetic drugs based on these compounds.
Proteomics Research
2-Hydrazino-6-methyl-1,3-benzothiazole is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.
Mechanism of Action
Target of Action
It is known to be used in proteomics research applications , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known to form condensation derivatives with certain compounds such as malondialdehyde (MDA), acetoacetaldehyde, and acetylacetone (AA) . This suggests that it may interact with its targets through a condensation reaction, leading to the formation of a new compound.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
It is known to be used in the detection and repair mechanism of etheno-dna adducts , suggesting that it may have a role in DNA repair processes.
properties
IUPAC Name |
(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQJZJBFHUUYBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365939 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-6-methyl-1,3-benzothiazole | |
CAS RN |
20174-69-0 | |
Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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